molecular formula C9H14Cl2N2O2S B1382834 N-(2-aminoethyl)-4-chloro-2-methylbenzene-1-sulfonamide hydrochloride CAS No. 1603725-48-9

N-(2-aminoethyl)-4-chloro-2-methylbenzene-1-sulfonamide hydrochloride

Cat. No. B1382834
M. Wt: 285.19 g/mol
InChI Key: GWUIVLSZXBAZLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The description of a chemical compound usually includes its IUPAC name, common names, structural formula, and molecular formula. It may also include its appearance (solid, liquid, gas, color, etc.) and odor .


Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanisms of the reactions .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Antitumor Activity

Sulfonamides, including variations like N-(2-aminoethyl)-4-chloro-2-methylbenzene-1-sulfonamide hydrochloride, have shown significant promise in antitumor applications. Owa et al. (2002) found that certain sulfonamides acted as potent cell cycle inhibitors and progressed to clinical trials for their antimitotic properties, disrupting tubulin polymerization and affecting gene expression related to cancer cell growth (Owa et al., 2002).

Corrosion Inhibition

Sappani and Karthikeyan (2014) explored the use of sulfonamides as inhibitors for mild steel corrosion in acidic environments. They found that certain sulfonamides, including derivatives of the compound , efficiently inhibited corrosion, suggesting their potential utility in industrial applications (Sappani & Karthikeyan, 2014).

Antimicrobial Properties

Murugavel et al. (2016) synthesized and studied a sulfonamide derivative with potential as an antimicrobial agent. This study highlights the antimicrobial activity against various bacterial and fungal pathogens, indicating the broad spectrum of biological applications for sulfonamides (Murugavel et al., 2016).

Synthesis of Heterocyclic Compounds

Mohsein et al. (2019) demonstrated the use of sulfonamides in synthesizing new heterocyclic compounds. These compounds have a wide range of potential applications in medicinal chemistry and drug development (Mohsein, Majeed, & Al-Ameerhelal, 2019).

Safety And Hazards

The safety data sheet (SDS) of a compound provides information on its hazards, handling, storage, and disposal procedures .

properties

IUPAC Name

N-(2-aminoethyl)-4-chloro-2-methylbenzenesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2O2S.ClH/c1-7-6-8(10)2-3-9(7)15(13,14)12-5-4-11;/h2-3,6,12H,4-5,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWUIVLSZXBAZLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)S(=O)(=O)NCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-aminoethyl)-4-chloro-2-methylbenzene-1-sulfonamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-aminoethyl)-4-chloro-2-methylbenzene-1-sulfonamide hydrochloride
Reactant of Route 2
Reactant of Route 2
N-(2-aminoethyl)-4-chloro-2-methylbenzene-1-sulfonamide hydrochloride
Reactant of Route 3
N-(2-aminoethyl)-4-chloro-2-methylbenzene-1-sulfonamide hydrochloride
Reactant of Route 4
N-(2-aminoethyl)-4-chloro-2-methylbenzene-1-sulfonamide hydrochloride
Reactant of Route 5
N-(2-aminoethyl)-4-chloro-2-methylbenzene-1-sulfonamide hydrochloride
Reactant of Route 6
N-(2-aminoethyl)-4-chloro-2-methylbenzene-1-sulfonamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.